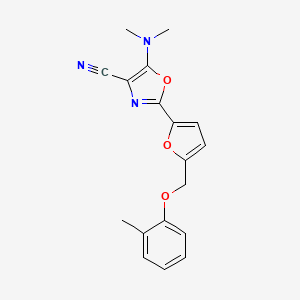![molecular formula C21H20N4O2S2 B2842910 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 380342-22-3](/img/structure/B2842910.png)
4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is a complex organic molecule. It is related to the class of compounds known as pyrazolones . Pyrazolones and their derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-aminoantipyrine with other reagents. For instance, the reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone has produced different Schiff base derivatives . Moreover, thiourea derivatives of 4-aminoantipyrine have been reported in which the amine group is reacted with the isothiocyanate compounds to give the desired thiourea .Molecular Structure Analysis
In the title compound, inversion-related molecules are linked together to form a dimer by N-H⋯O and C-H⋯O hydrogen bonds, generating two R (2) (1) (6) rings and one R (2) (2) (10) ring motif . An intermolecular C-H⋯O hydrogen bond connects the dimers to each other. An intramolecular C-H⋯O interaction occurs .Chemical Reactions Analysis
The ethanolic solution of 4-(α-chloropropionyl)amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole (0.005 mol) and N,N-disubstituted dithiocarbamate (0.005 mol) was refluxed for 1 h. After evaporation of the solvent in vacuo, the product was washed with water and purified by recrystallization from ethanol .Applications De Recherche Scientifique
Coordination with Metals
Research on heterocyclic derivatives similar to the queried compound has shown unusual coordination properties with metals, leading to the synthesis of novel transition and rare-earth metal complexes. These complexes have been studied using various spectroscopic techniques and theoretical modeling, highlighting their potential in material science and catalysis. The formation of these complexes involves distinct metal coordination modes, which may influence their magnetic and electronic properties, thus offering avenues for exploring new materials and catalysts (Kovalchukova et al., 2017).
Utility in Heterocyclic Synthesis
Compounds structurally related to the queried molecule serve as key intermediates in the synthesis of a wide range of heterocyclic derivatives, including pyrazoles, pyridines, and pyrimidines. These derivatives have been characterized by their structural and spectral data, pointing to their utility in developing novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and dyes. The versatility of these compounds in heterocyclic synthesis underscores their importance in organic chemistry and drug discovery processes (Fadda et al., 2012).
Building Blocks for Highly Functionalised Heterocycles
The reactions of similar aminothiazoles have been reported to produce a variety of functionalized heterocycles. These reactions include Knoevenagel condensations and coupling with aromatic diazonium salts, demonstrating the potential of such compounds as versatile building blocks in synthetic organic chemistry. The products of these reactions have a range of applications, from materials science to the synthesis of biologically active molecules (Kaupp et al., 2003).
Metallosupramolecular Structures
Research into structurally related compounds has also led to the development of metallosupramolecular cages. These structures are formed through self-assembly processes involving the coordination of metal atoms with ligands derived from heterocyclic compounds. Such cages have potential applications in molecular recognition, catalysis, and the development of nanoscale materials (Hartshorn & Steel, 1997).
Orientations Futures
Propriétés
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-12-17(20(27)25(23(12)2)13-8-4-3-5-9-13)24-19(26)16-14-10-6-7-11-15(14)29-18(16)22-21(24)28/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYNJTVEPIWDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(NC3=S)SC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)


![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2842834.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2842838.png)
![2-Chloro-1-[4-[[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone](/img/structure/B2842839.png)


